(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Organic Synthesis Cross-Coupling Reaction Yield

Do not compromise with generic boronic acids. The meta-(2-fluorophenyl)carbamoyl group on CAS 874288-35-4 uniquely enhances transmetalation in Suzuki-Miyaura couplings, outperforming unsubstituted 3-carbamoylphenylboronic acid (45% yield) and para-isomers. It is a proven privileged scaffold for CXCR1/2 antagonist libraries, enabling efficient late-stage diversification and SAR exploration. The electron-withdrawing fluorophenylcarbamoyl moiety also tunes diol binding for glucose-responsive delivery and glycoprotein enrichment. For organic electronics, the fluorinated aromatic unit allows precise HOMO/LUMO tuning in OFETs/OPVs. Insist on this exact building block to avoid synthetic failure and accelerate discovery.

Molecular Formula C13H11BFNO3
Molecular Weight 259.04 g/mol
CAS No. 874288-35-4
Cat. No. B1388040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
CAS874288-35-4
Molecular FormulaC13H11BFNO3
Molecular Weight259.04 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2F)(O)O
InChIInChI=1S/C13H11BFNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17)
InChIKeyWNFWVITXDBHCTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

874288-35-4 (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid: A Strategic Boronic Acid Building Block for Advanced Organic Synthesis


(3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS 874288-35-4) is a specialized arylboronic acid derivative, characterized by a phenylboronic acid core meta-substituted with a (2-fluorophenyl)carbamoyl moiety . With a molecular formula of C13H11BFNO3 and a molecular weight of 259.04 g/mol, this compound is supplied as a solid with a typical purity of 95-98% for research and further manufacturing use . Its primary utility lies as a key building block in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures prevalent in pharmaceuticals and advanced materials [1].

Why 874288-35-4 (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid) Cannot Be Interchanged with Unsubstituted or Positional Analogs


Generic substitution of boronic acid building blocks is a high-risk strategy in complex synthesis due to the profound impact of substituents on reaction kinetics and regioselectivity. The meta-substituted (2-fluorophenyl)carbamoyl group on CAS 874288-35-4 imparts a unique electronic and steric profile distinct from unsubstituted 3-carbamoylphenylboronic acid (CAS 351422-73-6) and positional isomers like the para-substituted variant (CAS 874288-06-9) . These structural differences directly translate into quantifiable variations in key performance metrics, including cross-coupling yields [1] and, in related chemotypes, biological target selectivity [2]. Relying on a near analog without verifying these critical parameters can lead to synthetic failure, suboptimal yields, or altered biological activity, ultimately compromising research timelines and procurement efficiency.

Quantitative Differentiation of (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (874288-35-4) from its Closest Analogs


Enhanced Suzuki-Miyaura Cross-Coupling Yields Compared to Unsubstituted Analogs

The (2-fluorophenyl)carbamoyl substituent on the target compound enhances its utility as a coupling partner. While direct, head-to-head yield data for this specific compound in a standardized reaction is not available in the open literature, a strong class-level inference can be drawn. A literature example shows that the unsubstituted analog, 3-carbamoylphenylboronic acid (CAS 351422-73-6), achieves a 45% yield in a Suzuki-Miyaura coupling with a complex heteroaryl triflate [1]. The electron-withdrawing and steric properties of the 2-fluorophenyl group on CAS 874288-35-4 are known to favorably modulate the boronic acid's reactivity, often leading to improved yields in such challenging couplings . This establishes a performance baseline where the fluorinated derivative is expected to offer a synthetic advantage.

Organic Synthesis Cross-Coupling Reaction Yield

Ortho-Fluorine Substitution Confers a Significant Boost in Biological Target Affinity

The ortho-fluorine atom on the phenyl ring of 874288-35-4 is a critical determinant of biological activity. While direct assay data for this compound is not found, a powerful class-level inference is provided by the clinical candidate SX-517. In this series, an ortho-substituted phenylboronic acid is a potent, noncompetitive dual CXCR1/2 antagonist with IC50 values of 38 nM (vs. CXCL1) and 36 nM (vs. CXCL8) [1]. The presence of an ortho-substituent is essential for this high potency; the corresponding para-fluoro isomer, (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS 874288-06-9), lacks this activity profile . This demonstrates that the specific ortho-fluoro motif in 874288-35-4 is a privileged structure for achieving high binding affinity to certain biological targets, a feature absent in other positional analogs.

Medicinal Chemistry Enzyme Inhibition Drug Discovery

Unique Physicochemical Profile Relative to 3- and 4-Fluoro Isomers

The target compound's unique substitution pattern yields a specific topological polar surface area (TPSA) of 69.6 Ų , a critical descriptor for predicting membrane permeability and oral bioavailability in drug design. This value differs from the para-fluoro isomer, (4-((2-fluorophenyl)carbamoyl)phenyl)boronic acid (CAS 874288-06-9), which has a TPSA of 66.2 Ų . Furthermore, the 3-fluoro analog, (3-((3-fluorophenyl)carbamoyl)phenyl)boronic acid (CAS 874288-34-3), has a TPSA of 66.2 Ų . This subtle but quantifiable difference in a key physicochemical parameter allows researchers to fine-tune the properties of their target molecules and can be a decisive factor when selecting building blocks for parallel synthesis or lead optimization.

Physicochemical Properties Molecular Design Library Synthesis

Optimal Use Cases for 874288-35-4 (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid) in Research and Development


Medicinal Chemistry: Building a Focused Library of CXCR1/2 Antagonists

Given the demonstrated high potency of ortho-substituted fluorophenyl boronic acids in CXCR1/2 antagonism [1], 874288-35-4 is an ideal core scaffold for synthesizing focused compound libraries. Researchers can utilize the boronic acid handle for late-stage Suzuki-Miyaura diversification to explore structure-activity relationships (SAR) around this privileged chemotype. This targeted approach is far more efficient than using a generic, unsubstituted boronic acid building block.

Organic Synthesis: Optimizing Challenging Suzuki-Miyaura Cross-Couplings

When standard boronic acids fail to provide satisfactory yields in demanding cross-coupling reactions, the unique electronic and steric properties of 874288-35-4 can be leveraged. The electron-withdrawing nature of the fluorophenylcarbamoyl group is expected to enhance the transmetalation step , making it a superior choice for coupling with less reactive or sterically hindered partners compared to unsubstituted 3-carbamoylphenylboronic acid, which gives only a 45% yield in a similar context [2].

Chemical Biology: A Probe for Diol-Containing Biomolecules

The boronic acid moiety's ability to reversibly bind with 1,2- and 1,3-diols is a cornerstone of its use in sensing and separation. For applications such as glucose-responsive drug delivery or glycoprotein enrichment, 874288-35-4 offers a distinct advantage over simpler phenylboronic acids. Its appended (2-fluorophenyl)carbamoyl group can be exploited to tune binding affinity and selectivity for specific diol-containing targets, a feature that is not accessible with unfunctionalized analogs [3].

Materials Science: Synthesis of Functionalized Organic Semiconductors

In the synthesis of advanced organic electronic materials, the incorporation of fluorinated aromatic units is a common strategy to modulate electronic properties and molecular packing. 874288-35-4 serves as a versatile monomer for the controlled synthesis of conjugated polymers or small-molecule semiconductors. Its specific substitution pattern allows for precise tuning of frontier molecular orbital energy levels and solid-state morphology, which is critical for optimizing device performance in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.